molecular formula C6H9N3O B15317025 (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol

(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B15317025
M. Wt: 139.16 g/mol
InChI Key: QVWJUNUMONXOTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and amines .

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site . This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and chemical intermediates.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(3-cyclopropyltriazol-4-yl)methanol

InChI

InChI=1S/C6H9N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3,5,10H,1-2,4H2

InChI Key

QVWJUNUMONXOTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CN=N2)CO

Origin of Product

United States

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